

Application Notes and Protocols: In Vitro Efficacy Testing of Thiophanate on *Botrytis cinerea*

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Compound of Interest

Compound Name: *Thiophanate*

Cat. No.: B166795

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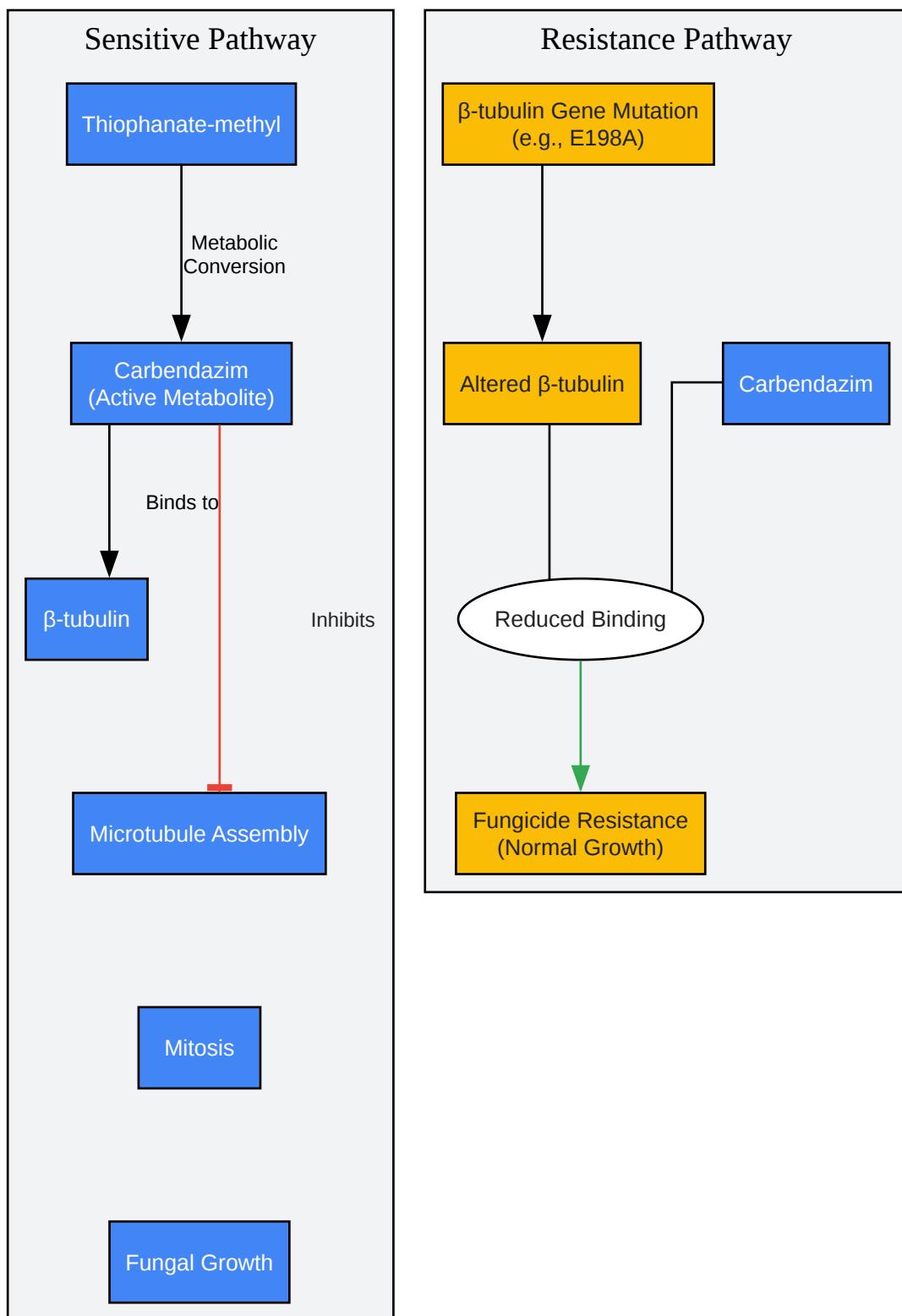
Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a formidable plant pathogen responsible for significant pre- and post-harvest losses in over 200 plant species.^[1] Control of this disease has heavily relied on the application of fungicides.^[2] **Thiophanate-methyl**, a member of the methyl benzimidazole carbamate (MBC) class of fungicides, has been widely used due to its systemic and broad-spectrum activity.^[3] It exhibits excellent inhibitory action against the mycelial growth and germ-tube elongation of *B. cinerea*.^[3] However, the site-specific mode of action of MBC fungicides presents a high risk for the development of resistance.^[2] Monitoring the efficacy of **thiophanate** and understanding the resistance status of *B. cinerea* populations are critical for effective disease management. These application notes provide detailed protocols for in vitro assays to determine the sensitivity of *B. cinerea* to **thiophanate**.

Mechanism of Action and Resistance

Thiophanate-methyl itself is not the primary toxic agent. In the fungal cell, it is converted to its active metabolite, carbendazim (also known as MBC). Carbendazim targets the β -tubulin protein, a crucial component of microtubules.^[4] By binding to β -tubulin, it disrupts the assembly of microtubules, which are essential for the formation of the mitotic spindle during nuclear division.^[2] This inhibition of mitosis ultimately halts fungal cell division and growth.^[2]

The most common mechanism of resistance to **thiophanate**-methyl in *B. cinerea* involves point mutations in the β -tubulin gene.^[4] A frequently observed mutation is at codon 198, where a change from glutamic acid to alanine (E198A) or valine (E198V) alters the fungicide's binding site on the β -tubulin protein.^{[5][6]} This alteration reduces the binding affinity of carbendazim, rendering the fungicide ineffective and leading to a resistant phenotype.^[2]

[Click to download full resolution via product page](#)**Caption:** Mechanism of action and resistance pathway for **Thiophanate-methyl** in *B. cinerea*.

Quantitative Data Summary

The efficacy of **thiophanate** is quantified by determining the Effective Concentration that inhibits 50% of growth (EC₅₀). The EC₅₀ values are used to classify isolates into different sensitivity or resistance categories.

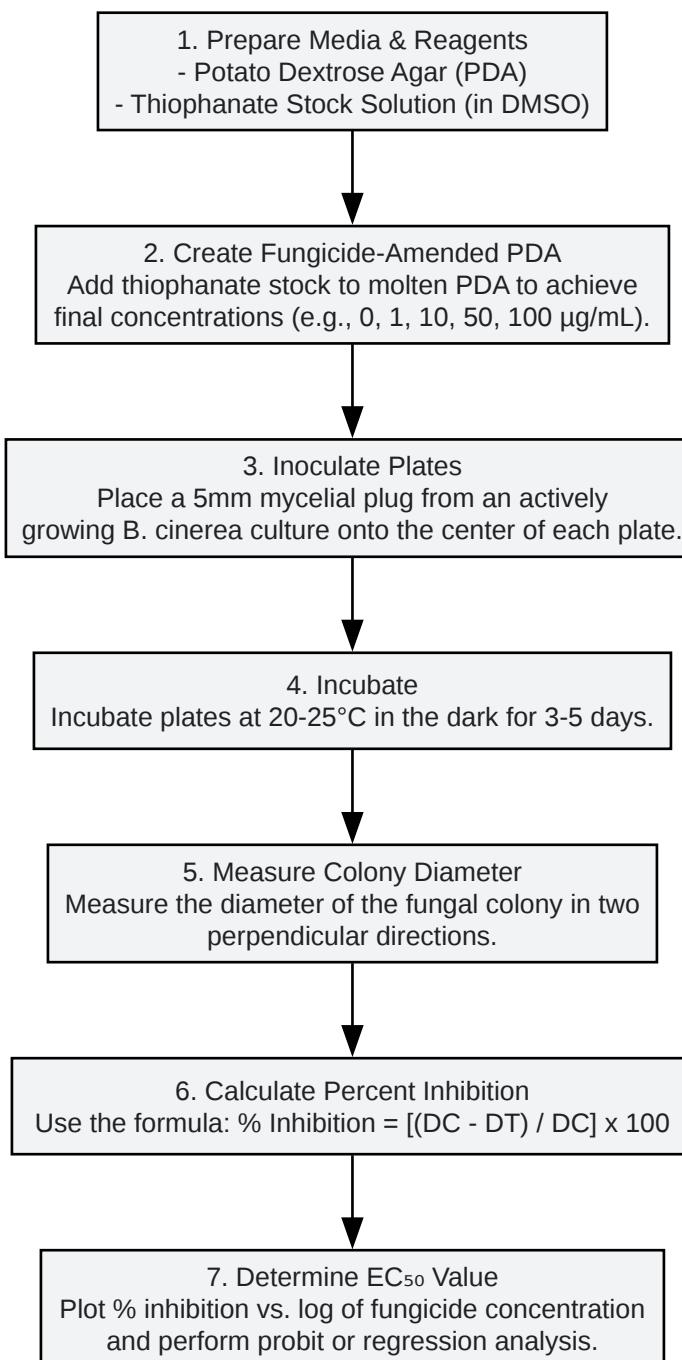
Isolate Phenotype	EC ₅₀ Range (µg/mL)	Common β-tubulin Mutation	Reference
Sensitive (SS)	< 1	None	[5]
Low Resistance (LR)	1 - 10	E198A	[5]
Weak Resistance (WR)	10 - 50	Not always specified	[5]
High Resistance (HR)	> 100	E198A, E198V	[5] [6]

Experimental Protocols

Two primary in vitro methods are used to assess the efficacy of **thiophanate** against *B. cinerea*: the mycelial growth inhibition assay and the spore germination assay.

Protocol 1: Mycelial Growth Inhibition Assay

This assay is the most common method for determining fungicide sensitivity by measuring the radial growth of a fungal colony on a fungicide-amended medium.[\[7\]](#)



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Caption: Experimental workflow for the mycelial growth inhibition assay.

Materials and Reagents

- *Botrytis cinerea* isolate(s)

- Potato Dextrose Agar (PDA)
- **Thiophanate**-methyl (analytical standard)
- Dimethyl sulfoxide (DMSO)
- Sterile petri dishes (90 mm)
- Sterile cork borer (5 mm diameter) or scalpel
- Incubator (20-25°C)
- Micropipettes and sterile tips
- Parafilm

Methodology

- Preparation of **Thiophanate** Stock Solution:
 - Dissolve **thiophanate**-methyl in DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL).
 - Perform serial dilutions of the stock solution with sterile distilled water or DMSO to create working solutions that will be added to the media.
- Preparation of Fungicide-Amended Media:
 - Prepare PDA according to the manufacturer's instructions and autoclave.
 - Cool the molten agar in a water bath to approximately 45-50°C. This temperature is cool enough to prevent fungicide degradation while preventing premature solidification.
 - Add the appropriate volume of **thiophanate** working solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µg/mL).^[3] The control plates (0 µg/mL) should receive an equivalent volume of the solvent (DMSO/water) used for the fungicide dilutions.

- Gently swirl the flask to ensure even distribution of the fungicide and immediately pour approximately 20 mL of the amended medium into each sterile petri dish.
- Allow the plates to solidify completely in a sterile environment.

• Inoculation:

- Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing (3-5 day old) *B. cinerea* culture.
- Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
- Seal the plates with parafilm.

• Incubation:

- Incubate the plates at 20-25°C in the dark.[\[8\]](#)
- Incubation should proceed until the fungal growth in the control plates has reached approximately two-thirds to three-quarters of the plate diameter (typically 3-5 days).

• Data Collection and Analysis:

- Measure the colony diameter (in mm) for each plate. It is best practice to take two perpendicular measurements and calculate the average.
- Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula:[\[9\]](#) $MGI (\%) = [(DC - DT) / DC] \times 100$ Where:
 - DC = Average diameter of the colony in the control plate.
 - DT = Average diameter of the colony in the treated plate.
- To determine the EC₅₀ value, plot the percentage of inhibition against the logarithm of the fungicide concentration.[\[9\]](#) Use statistical software to perform a probit analysis or fit a dose-response curve to the data.[\[9\]](#)

Protocol 2: Spore Germination Assay

This assay assesses the effect of the fungicide on the ability of *B. cinerea* conidia (spores) to germinate and form a germ tube.[10]

Materials and Reagents

- Mature (10-14 day old) sporulating culture of *B. cinerea*
- Sterile distilled water
- Wetting agent (e.g., 0.01% Tween 80)
- Sterile glass slides or 96-well microtiter plates
- Microscope
- Hemocytometer
- **Thiophanate** working solutions

Methodology

- Preparation of Spore Suspension:
 - Flood a mature culture plate with a small volume (e.g., 10 mL) of sterile distilled water containing a wetting agent.[9]
 - Gently scrape the surface with a sterile loop or bent glass rod to dislodge the conidia.[9]
 - Filter the suspension through sterile cheesecloth or nylon mesh to remove mycelial fragments.
 - Using a hemocytometer, count the spores and adjust the concentration of the suspension to a final concentration of 1×10^5 or 1×10^6 spores/mL with sterile water.[10]
- Assay Setup:

- In microcentrifuge tubes or wells of a microtiter plate, mix the spore suspension with the various **thiophanate** working solutions to achieve the desired final concentrations.
- For slide-based assays, place a drop (e.g., 20-30 μ L) of each suspension onto a microscope slide. Place the slides in a humid chamber (e.g., a petri dish with moist filter paper) to prevent drying.

- Incubation:
 - Incubate at 20-22°C for 4 to 6 hours.[10]
- Data Collection and Analysis:
 - After incubation, place a drop of the suspension on a microscope slide (if using microtiter plates).
 - Using a microscope, observe at least 100 spores per replicate.[9] A spore is considered germinated if the germ tube is at least half the length of the spore itself.[9]
 - Calculate the percentage of germination inhibition using the formula:[9] Inhibition (%) = $[(GC - GT) / GC] \times 100$ Where:
 - GC = Percentage of germination in the control.
 - GT = Percentage of germination in the treatment.
 - Determine the EC₅₀ value as described in the mycelial growth assay.

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